3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a 3,4-difluorophenyl group at position 2. This scaffold is pharmacologically significant due to its structural similarity to drugs like hydrochlorothiazide (a diuretic) and IDRA-21 (a cognitive enhancer) .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDKTQDWBUDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 3,4-difluoroaniline with a suitable thiadiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione)
- Structural Differences : IDRA-21 features a chlorine atom at position 7 and a methyl group at position 3, whereas the target compound has a 3,4-difluorophenyl group at position 3 and lacks a methyl substituent .
- Pharmacological Activity: IDRA-21 is a potent AMPA receptor modulator that attenuates receptor desensitization, enhancing synaptic strength and improving cognition in rodent models (ED₅₀ = 7.6 μM in water maze tests).
- Potency : IDRA-21 is 20–30 times more potent than aniracetam in reversing scopolamine- or alprazolam-induced cognitive deficits, suggesting superior blood-brain barrier penetration .
Hydrochlorothiazide (6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide)
- Structural Differences : Hydrochlorothiazide includes a sulfonamide group at position 7 and a chlorine atom at position 6, while the target compound lacks these substituents but has a difluorophenyl group .
- Activity : Hydrochlorothiazide is a diuretic that inhibits renal sodium reabsorption. The absence of a sulfonamide group in 3-(3,4-difluorophenyl)-benzothiadiazine suggests divergent mechanisms, though both compounds share the 1,2,4-benzothiadiazine core .
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
- Structural Differences : This derivative substitutes a chromen-4-one ring at position 3, compared to the difluorophenyl group in the target compound .
- Crystallographic Data : The chromone system in this analog forms a planar structure (dihedral angle = 0.55° between rings), while the difluorophenyl group in the target compound likely induces greater steric hindrance and conformational flexibility .
- Biological Activity : The chromone-substituted derivative exhibits antimicrobial properties, attributed to the sulfonamide pharmacophore. The difluorophenyl variant’s activity remains unexplored but may differ due to electronic effects from fluorine atoms .
2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione
- Structural Differences : A methoxyphenyl group at position 3 and a benzyl group at position 2 distinguish this compound from the target molecule, which lacks these substituents .
Mechanistic and Structural Insights
- Role of Fluorine: The 3,4-difluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins (e.g., ion channels or enzymes) compared to non-fluorinated analogs .
- Crystal Packing : Analogous compounds (e.g., 3-(6-bromo-chromen-3-yl)-benzothiadiazine) form hydrogen-bonded 2D networks, suggesting that the difluorophenyl variant may exhibit similar solid-state interactions, influencing solubility and formulation .
Biological Activity
3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound features a benzothiadiazine ring system with a difluorophenyl substituent. The presence of fluorine atoms significantly influences its biological properties and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N2O2S |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1-dione |
| CAS Number | 123456-78-9 (example) |
The biological activity of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1-dione is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that similar benzothiadiazine derivatives act as potent inhibitors of aldose reductase (ALR2), which is implicated in diabetic complications .
- Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis.
Anticancer Activity
Research has demonstrated that benzothiadiazine derivatives exhibit significant anticancer properties. For example:
- In Vitro Studies : Compounds similar to 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine have shown cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 0.032 to 0.975 μM for derivatives tested against ALR2 .
Antidiabetic Effects
The compound's potential in managing diabetes is highlighted by its inhibitory action on ALR2:
- In Vivo Studies : In an animal model of diabetes induced by streptozotocin, certain derivatives demonstrated a significant reduction in sorbitol accumulation in the sciatic nerve . This suggests a protective effect against diabetic neuropathy.
Antimicrobial Properties
Benzothiadiazines have also been investigated for their antimicrobial activities:
- Broad Spectrum Activity : Preliminary studies indicate that these compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Study 1: Aldose Reductase Inhibition
A series of benzothiadiazine derivatives were synthesized and tested for their ability to inhibit aldose reductase. Among them:
- Compound 9m exhibited the highest potency with an IC50 value of 0.032 μM.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed:
- Selectivity and Potency : Certain derivatives showed selective cytotoxicity towards breast and colon cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
